Cas no 1451089-41-0 (Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate)

Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate is a heterocyclic compound featuring a fused imidazo-oxazepine core with bromo and fluoro substituents. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research. The presence of both electron-withdrawing (bromo, fluoro) and electron-donating (oxazepine) groups enhances its versatility in synthetic applications, particularly in cross-coupling reactions or as a building block for bioactive molecules. The methyl ester moiety offers further functionalization opportunities. Its rigid polycyclic framework may contribute to binding selectivity in drug discovery. The compound's well-defined structure and substituent pattern make it a valuable intermediate for medicinal chemistry and material science investigations.
Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate structure
1451089-41-0 structure
商品名:Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate
CAS番号:1451089-41-0
MF:C13H10BrFN2O3
メガワット:341.132505893707
CID:4700758

Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate
    • RRJYMSOGQDTYQW-UHFFFAOYSA-N
    • Methyl 10-bromo-9-fluoro-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxylate
    • インチ: 1S/C13H10BrFN2O3/c1-19-13(18)10-6-17-2-3-20-11-5-9(15)8(14)4-7(11)12(17)16-10/h4-6H,2-3H2,1H3
    • InChIKey: RRJYMSOGQDTYQW-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC2=C(C=1)C1=NC(C(=O)OC)=CN1CCO2)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 387
  • トポロジー分子極性表面積: 53.4

Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM505522-1g
Methyl10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate
1451089-41-0 97%
1g
$326 2022-06-12

Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate 関連文献

Related Articles

Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylateに関する追加情報

Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate (CAS No. 1451089-41-0): A Comprehensive Overview

Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate, identified by its CAS number 1451089-41-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic molecule belongs to the oxazepine class, which has garnered considerable attention due to its potential pharmacological properties. The structural features of this compound, including the presence of bromine and fluorine substituents, contribute to its unique chemical and biological profile.

The synthesis and characterization of Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate have been extensively studied in recent years. The introduction of fluorine atoms into the molecular structure is particularly noteworthy, as fluorine-containing compounds often exhibit enhanced metabolic stability and bioavailability. This characteristic makes such derivatives valuable candidates for drug development. Additionally, the bromine substituent can influence the reactivity and binding affinity of the molecule, making it a versatile scaffold for further chemical modifications.

In the realm of medicinal chemistry, oxazepines are known for their broad spectrum of biological activities. These include anti-inflammatory, anticonvulsant, and anxiolytic effects. The specific arrangement of rings and substituents in Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate suggests potential therapeutic applications in these areas. Recent studies have highlighted the importance of optimizing the pharmacokinetic properties of oxazepine derivatives to improve their clinical efficacy.

One of the most compelling aspects of this compound is its potential as a lead molecule for the development of novel therapeutic agents. The combination of a benzo[f]imidazo[1,2-d][1,4]oxazepine core with halogenated substituents provides a rich framework for structure-activity relationship (SAR) studies. Researchers have employed various computational methods to predict the binding modes of this compound with biological targets such as enzymes and receptors. These studies have revealed promising interactions that could be exploited for therapeutic intervention.

The role of fluorine in modulating drug properties cannot be overstated. Fluorinated aromatic compounds often exhibit improved pharmacological profiles due to their resistance to metabolic degradation. In the case of Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate, the fluorine atom at position 9 likely contributes to its stability and bioavailability. This has spurred interest in developing further derivatives with optimized fluorination patterns.

Another key feature of this compound is its potential for further functionalization. The carboxylate group at position 2 provides a handle for conjugation with other biomolecules or for further derivatization using standard organic chemistry techniques. This flexibility allows researchers to tailor the properties of the molecule to specific biological targets or therapeutic needs.

Recent advances in synthetic methodologies have enabled more efficient production of complex heterocyclic compounds like Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the intricate ring systems present in this molecule. These methods not only improve yield but also allow for greater control over regioselectivity and stereoselectivity.

The biological evaluation of this compound has been a focal point in recent research endeavors. In vitro assays have demonstrated promising activity against various disease-relevant targets. For instance, studies have shown that derivatives similar to Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate exhibit inhibitory effects on enzymes involved in inflammation pathways. This aligns with the growing interest in developing small-molecule inhibitors for chronic inflammatory diseases.

The potential application of this compound in treating neurological disorders is also an area of active investigation. Oxazepines are known to interact with GABAergic systems, which are implicated in conditions such as epilepsy and anxiety disorders. The unique structural features of Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate may confer advantages over existing treatments by offering improved selectivity or reduced side effects.

In conclusion, Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate represents a promising candidate for further pharmaceutical development. Its unique structural features and potential biological activities make it an attractive scaffold for designing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies for this compound and its derivatives,its significance in medicinal chemistry is likely to grow even further.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd